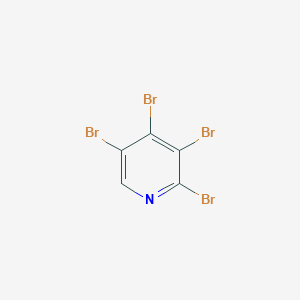

2,3,4,5-Tetrabromopyridine

Descripción

2,3,4,5-Tetrabromopyridine is a halogenated pyridine derivative with four bromine atoms substituted at the 2-, 3-, 4-, and 5-positions of the pyridine ring.

Propiedades

Fórmula molecular |

C5HBr4N |

|---|---|

Peso molecular |

394.68g/mol |

Nombre IUPAC |

2,3,4,5-tetrabromopyridine |

InChI |

InChI=1S/C5HBr4N/c6-2-1-10-5(9)4(8)3(2)7/h1H |

Clave InChI |

YQDVKKYOINDLOQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)Br)Br)Br)Br |

SMILES canónico |

C1=C(C(=C(C(=N1)Br)Br)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparison of Tetrabromopyridine Isomers

| Property | 2,3,4,5-Tetrabromopyridine* | 2,3,4,6-Tetrabromopyridine |

|---|---|---|

| CAS No. | Not provided | 101252-31-7 |

| Molecular Formula | C₅HBr₄N | C₅HBr₄N |

| Molar Mass (g/mol) | ~394.68 | 394.68 |

| Halogen Substitution | 2,3,4,5 | 2,3,4,6 |

| Key Applications | Synthetic intermediate | Coordination polymers |

*Assumed based on analogous isomer data.

Halogenated Pyridine Analogs

Tetrafluoropyridine (CAS 3512-16-1)

2,3,4,5-Tetrafluoropyridine replaces bromine with fluorine, resulting in distinct properties:

Tetrachloropyridine Derivatives

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine (C₆Cl₇N) demonstrates:

- Environmental Impact : Chlorinated analogs often exhibit higher volatility (e.g., Henry’s law constants) compared to brominated versions, influencing environmental persistence .

- Polarity : Substitution patterns affect polarity; for example, 2,3,4,5-tetrachlorobiphenyl is less polar than its 2,2',6,6'-isomer, suggesting similar trends in brominated pyridines .

Table 2: Halogenated Pyridine Comparison

| Compound | Halogen | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|

| 2,3,4,5-Tetrabromopyridine | Br | ~393.7 | High reactivity in SNAr, flame retardant |

| 2,3,4,5-Tetrafluoropyridine | F | 163.06 | Electron-deficient, fluoropharmaceutical use |

| 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | Cl | 358.23 | High volatility, environmental persistence |

Non-Halogenated Pyridine Derivatives

Boronate-Functionalized Pyridines

Compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) highlight the role of functional groups:

- Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling, contrasting with brominated pyridines’ use in SNAr .

- Polarity : The trifluoromethyl group enhances lipophilicity, unlike bromine’s electron-withdrawing effects.

Key Research Findings

Substitution Position Matters : Bromine placement (e.g., 2,3,4,5 vs. 2,3,4,6) significantly impacts reactivity and steric interactions in coordination chemistry .

Halogen Choice Dictates Applications : Fluorinated pyridines favor electronic applications, while brominated derivatives excel in flame retardancy and synthesis .

Environmental Behavior : Chlorinated analogs exhibit higher volatility, suggesting brominated pyridines may persist longer in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.